An In-depth Technical Guide to the Crystal Structure and XRD Data of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
An In-depth Technical Guide to the Crystal Structure and XRD Data of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and X-ray diffraction (XRD) analysis of the heterocyclic compound 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. 1,3,4-oxadiazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A thorough understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will delve into the synthetic pathways, detailed crystallographic parameters based on analogous structures, and the interpretation of powder XRD data, offering field-proven insights for researchers in drug discovery and materials science.
Introduction: The Significance of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is considered a bioisostere for amide and ester groups, enhancing metabolic stability and acting as a key pharmacophore in a multitude of therapeutic agents. The rigid, planar structure of the oxadiazole ring, coupled with its electron-donating and -accepting properties, allows for diverse interactions with biological targets. Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2]
The subject of this guide, 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, combines the 1,3,4-oxadiazole core with two substituted phenyl rings. The presence of a chloro and a nitro group, both electron-withdrawing, is expected to significantly influence the molecule's electronic properties, crystal packing, and, ultimately, its biological activity. A detailed analysis of its crystal structure provides invaluable information on intermolecular interactions that govern its solid-state properties.
Synthesis of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3] A general and reliable synthetic route for the title compound is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-N'-(3-nitrobenzoyl)benzohydrazide
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To a solution of 3-nitrobenzoyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add 4-chlorobenzohydrazide (1 equivalent).
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N,N'-diacylhydrazine intermediate.
Step 2: Cyclodehydration to form 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Suspend the dried 4-chloro-N'-(3-nitrobenzoyl)benzohydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
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Reflux the mixture for 3-5 hours.
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After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
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The solid product that precipitates is filtered, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
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Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain pure crystals of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Crystal Structure Analysis
While a specific crystallographic information file (CIF) for the title compound was not publicly available at the time of writing, a detailed analysis of its expected crystal structure can be derived from closely related, published structures of substituted oxadiazoles.[5][6]
Expected Crystallographic Parameters
The crystal system is anticipated to be monoclinic or orthorhombic, which are common for this class of compounds.[5][6] The molecule is expected to be nearly planar, with slight dihedral angles between the central 1,3,4-oxadiazole ring and the two flanking phenyl rings. In a related structure, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the phenyl rings are 5.4(2)° and 4.0(2)°.[5] A similar planarity is expected for the title compound.
| Parameter | Expected Value/System | Reference |
| Crystal System | Monoclinic or Orthorhombic | [5][6] |
| Space Group | P2₁/c or Pca2₁ (Examples) | |
| a (Å) | 10 - 15 | [5] |
| b (Å) | 5 - 10 | [5] |
| c (Å) | 15 - 20 | [5] |
| β (°) | 90 - 105 (for monoclinic) | |
| V (ų) | 1300 - 1500 | [5] |
| Z | 4 | [5] |
| Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | [5] |
The crystal packing will likely be dominated by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the aromatic rings. The nitro group is a strong hydrogen bond acceptor and will likely play a significant role in the formation of the crystal lattice.
Molecular Structure Diagram
Caption: 2D representation of the molecular structure of the title compound.
X-Ray Diffraction (XRD) Data Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. The PXRD pattern of a compound is a fingerprint of its crystal structure.
Principles of Powder XRD
In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystal lattices of the randomly oriented crystallites in the powder. Constructive interference occurs only when Bragg's Law is satisfied:
nλ = 2d sin(θ)
where:
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n is an integer
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λ is the wavelength of the X-rays
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d is the spacing between the crystal lattice planes
-
θ is the angle of incidence of the X-rays
The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes (hkl).
Interpreting the XRD Pattern
The analysis of the PXRD pattern for 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole would involve:
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Phase Identification: Comparing the experimental pattern to databases (e.g., the Powder Diffraction File) to confirm the identity and purity of the synthesized compound.
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Crystallinity Assessment: Sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest the presence of amorphous content.
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Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell. This is typically done using indexing software.
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Structure Refinement: For a more detailed analysis, Rietveld refinement can be performed to refine the crystal structure model against the experimental powder diffraction data.
Workflow for XRD Data Analysis
Caption: Workflow for the acquisition and analysis of powder XRD data.
Conclusion
This technical guide has provided a comprehensive framework for understanding the synthesis, crystal structure, and XRD analysis of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. By leveraging established synthetic methodologies and drawing parallels with structurally analogous compounds, we can confidently predict the key structural features and analytical outcomes for this molecule. For professionals in drug development and materials science, a thorough grasp of these principles is essential for the rational design of new chemical entities with desired physicochemical and biological properties. The protocols and analytical workflows detailed herein provide a solid foundation for the empirical investigation and characterization of this and other novel 1,3,4-oxadiazole derivatives.
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